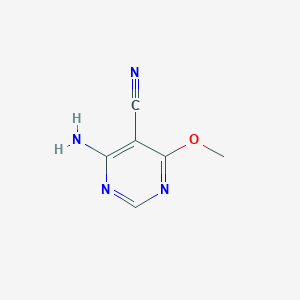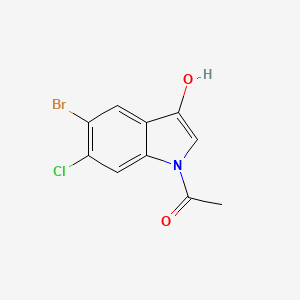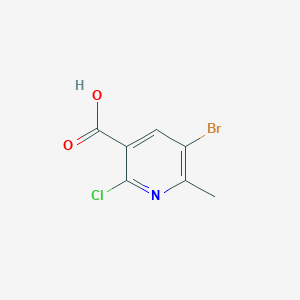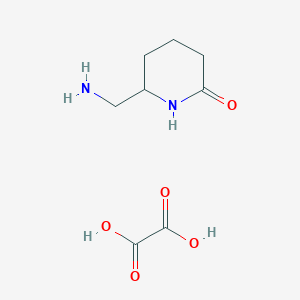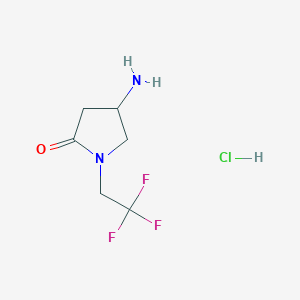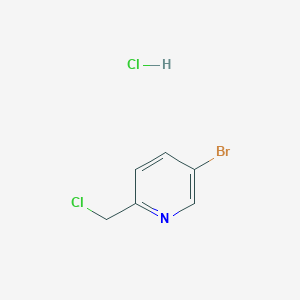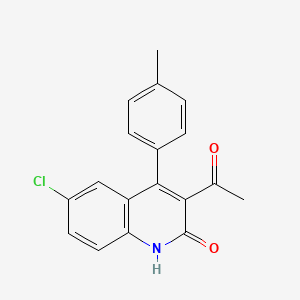
3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one, also known as 3-ACQ, is an organic compound that belongs to the quinolinone class. It is a colorless solid that has been studied extensively for its potential medicinal properties. 3-ACQ has been found to possess anti-inflammatory, antifungal, and antimicrobial properties, as well as potential applications in the treatment of cancer and other diseases.
科学的研究の応用
Photochemical Reactions
Quinoline derivatives undergo various photochemical reactions to form different products, indicating their potential in photochemical applications. For instance, 2-(dimethylcarbamoyl)quinolines, when irradiated, convert into different compounds through efficient reactions in specific solvents, showcasing the intricate behavior of quinoline derivatives under light exposure (Ono & Hata, 1983).
Synthesis and Structural Analysis
Arylated quinolines have been synthesized using palladium-catalyzed cross-coupling reactions, highlighting their significance in the development of novel compounds with potential applications in biological and optical research. Such studies demonstrate the versatility of quinoline derivatives in synthesizing compounds with desired properties (Khalid et al., 2019).
Electronic and Nonlinear Optical Properties
Quinoline derivatives exhibit significant electronic and nonlinear optical (NLO) properties, making them candidates for technology-related applications. Computational and experimental analyses reveal these compounds' intra-molecular charge transfer capabilities and stability due to hyperconjugative interactions, indicating their potential in electronic and optical devices (Khalid et al., 2019).
Biological Activities
Quinoline derivatives have been explored for their antimicrobial and antitubercular activities, demonstrating significant potential in medical applications. For example, novel quinolin-2(1H)-one hybrids showed promising anticancer activity, with certain compounds exhibiting significant efficacy against cancer cells. Such findings underline the therapeutic potential of quinoline derivatives in developing new drugs (Bolakatti et al., 2020).
特性
IUPAC Name |
3-acetyl-6-chloro-4-(4-methylphenyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-3-5-12(6-4-10)17-14-9-13(19)7-8-15(14)20-18(22)16(17)11(2)21/h3-9H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIZWKNKSFAFGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

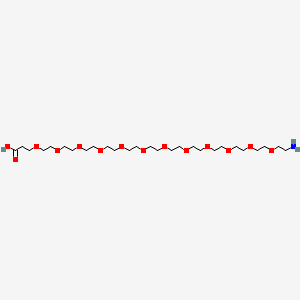
![7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine](/img/structure/B1524777.png)

